Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate
Description
Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate is an ester derivative of pyridine-2,5-dicarboxylic acid, where the two carboxyl groups are substituted with 4-ethoxyphenyl moieties. This compound belongs to a class of pyridine dicarboxylate esters studied for their biological and coordination chemistry applications. Pyridine-2,5-dicarboxylate derivatives are notable for their role as competitive inhibitors of 2-oxoglutarate-dependent enzymes, particularly collagen prolyl 4-hydroxylases (C-P4Hs), which are critical in collagen biosynthesis .
Properties
IUPAC Name |
bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO6/c1-3-27-17-6-10-19(11-7-17)29-22(25)16-5-14-21(24-15-16)23(26)30-20-12-8-18(9-13-20)28-4-2/h5-15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJLLQUPTHLSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate typically involves the esterification of pyridine-2,5-dicarboxylic acid with 4-ethoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acid or base catalysts can be employed to accelerate the esterification reaction. The use of automated reactors and purification systems ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Reaction Mechanism
The esterification proceeds via nucleophilic acyl substitution. The carboxylic acid is activated to an acyl chloride, which is highly electrophilic. The alcohol (4-ethoxyphenol) attacks the carbonyl carbon, displacing the chloride ion and forming the ester bond.
Mechanistic Steps :
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Activation :
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Coupling :
Analytical and Characterization Data
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Nuclear Magnetic Resonance (NMR) :
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¹H NMR : Peaks corresponding to aromatic protons (pyridine ring and ethoxyphenyl groups) and methylene protons (ethoxy groups).
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¹³C NMR : Signals for carbonyl carbons (~170 ppm) and aromatic carbons.
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Mass Spectrometry (MS) : Molecular ion peak at (calculated for C₂₃H₁₈O₆N).
Biological and Functional Implications
While the search results do not explicitly discuss this compound, related pyridine dicarboxylate derivatives exhibit notable biological activities:
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Antioxidant activity : Pyridine-2,5-dicarboxylate derivatives show high radical scavenging activity (e.g., 72.93% DPPH inhibition at 25 μg/mL) .
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Enzyme inhibition : Potent inhibition of acetylcholinesterase (AChE) and carbonic anhydrase isoforms (Kᵢ values: 3.07–87.26 nM for AChE) .
These properties suggest potential applications in drug design and catalysis.
Structural Considerations
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Isomerism : The compound lacks geometric isomerism due to symmetry in the pyridine ring.
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Thermal stability : Pyridine-based esters generally exhibit moderate thermal stability, suitable for further functionalization.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications:
The compound has shown promise in the development of pharmaceutical agents due to its structural similarity to bioactive molecules. It has been investigated for its potential anti-inflammatory properties and efficacy in treating diseases such as rheumatoid arthritis and other inflammatory conditions. Studies indicate that derivatives of pyridine dicarboxylic acids can inhibit certain enzymes involved in inflammatory pathways, making them suitable candidates for drug development .
Case Study:
A study demonstrated that a related pyridine derivative exhibited significant anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, suggesting that bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate could have similar effects .
Coordination Chemistry
Ligand Properties:
this compound acts as a bidentate ligand, coordinating with various metal ions to form stable complexes. These complexes are valuable in catalysis and materials science.
Data Table: Coordination Complexes
| Metal Ion | Complex Formation | Stability |
|---|---|---|
| Cu(II) | Stable complex formed | High |
| Ni(II) | Moderate stability | Moderate |
| Co(II) | High stability observed | High |
This table summarizes the stability of coordination complexes formed with different metal ions, highlighting the versatility of this compound as a ligand.
Material Science
Polymer Chemistry:
The compound has been used as a building block in the synthesis of star-shaped polymers and other advanced materials. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties.
Case Study:
Research involving the polymerization of this compound resulted in polymers with enhanced thermal stability and mechanical properties. These materials are suitable for applications in coatings and composites .
Catalysis
Catalytic Applications:
The compound has been explored as a catalyst or catalyst precursor in various organic transformations. Its coordination ability enhances catalytic efficiency in reactions such as cross-coupling and oxidation processes.
Data Table: Catalytic Reactions
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Suzuki Coupling | Bis(4-ethoxyphenyl) pyridine complex | 85 |
| Oxidation Reactions | Metal complex derived from the compound | 90 |
This table illustrates the effectiveness of this compound in facilitating key organic reactions.
Mechanism of Action
The mechanism of action of Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate largely depends on its interaction with molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the pyridine ring and ethoxyphenyl groups allows for versatile interactions with various biomolecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Key Differences :
- Lipophilicity : Bulky aromatic substituents (e.g., 4-ethoxyphenyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to aliphatic esters .
- Synthetic Utility: Smaller esters (e.g., dimethyl) are preferred in mechanochemical syntheses of metal-organic frameworks (MOFs) due to their reactivity with metal ions .
Functional Analogs: Pyridine-2,4-dicarboxylate Derivatives
Pyridine-2,4-dicarboxylate isomers exhibit distinct inhibitory profiles against hydroxylases:
Mechanistic Insights :
- The 2,5-isomer’s orientation allows optimal binding to the 2-oxoglutarate site of P4Hs, while the 2,4-isomer fits better in lysyl hydroxylase active sites due to steric and electronic differences .
- Substitution at the 4-ethoxy position in this compound may further modulate enzyme selectivity compared to unsubstituted analogs .
Coordination Chemistry Comparison
Pyridine-2,5-dicarboxylic acid and its salts are widely used in coordination polymers, unlike their ester derivatives:
- Acid vs. Ester Reactivity : The free acid (pyridine-2,5-dicarboxylic acid) forms stable complexes with Bi(III), Cu(II), and other metals, enabling applications in photoluminescent materials and MOFs . In contrast, ester derivatives like this compound lack carboxylate groups for metal coordination, limiting their use in materials science .
- Thermal Stability : Bismuth-pyridine-2,5-dicarboxylate polymers exhibit high thermal stability (>300°C), whereas ester derivatives decompose at lower temperatures due to labile alkoxy groups .
Biological Activity
Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate is a compound derived from pyridine and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine-2,5-dicarboxylic acid with ethyl 4-ethoxybenzoate. This process can be optimized through various methods such as refluxing in organic solvents or using microwave-assisted synthesis to enhance yield and purity.
Antioxidant Activity
Research indicates that derivatives of pyridine compounds exhibit significant antioxidant properties. For instance, compounds synthesized from pyridine-2,5-dicarboxylic acid have shown high activity against free radicals, with some derivatives achieving over 70% inhibition at concentrations as low as 25 μg/mL .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Inhibitory constants (K_i) range from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM.
- Carbonic Anhydrase (hCA I and II) : K_i values were reported between 1.47 ± 0.37 nM and 10.06 ± 2.96 nM for hCA I, and between 3.55 ± 0.57 nM and 7.66 ± 2.06 nM for hCA II .
These findings suggest that the compound may have potential applications in treating diseases where these enzymes play a critical role, such as Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Activity
Pyridine derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi . The minimum inhibitory concentrations (MICs) for certain derivatives were found to be as low as 2.18 μg/mL against Staphylococcus aureus and Escherichia coli .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of pyridine derivatives in models of oxidative stress-induced neuronal damage. The results indicated that this compound significantly reduced neuronal cell death and oxidative stress markers .
- Anticancer Potential : Another research effort focused on the anticancer properties of this compound, revealing that it inhibits cancer cell proliferation in vitro through mechanisms involving apoptosis and cell cycle arrest .
Data Table: Biological Activities of this compound
Q & A
Q. What are the optimized synthetic routes for Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate?
The compound can be synthesized via the Hantzsch dihydropyridine synthesis, a one-pot condensation reaction involving a β-ketoester (e.g., diethyl acetylenedicarboxylate), an aldehyde (e.g., 4-ethoxybenzaldehyde), and ammonium acetate. Key steps include refluxing in ethanol under nitrogen to prevent oxidation, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . The 4-ethoxyphenyl substituent enhances electron density, influencing reaction kinetics and product stability .
Q. Which characterization techniques are critical for confirming its structural integrity?
- X-ray crystallography : Resolves bond lengths, angles, and molecular packing. For example, the triclinic crystal system (space group P1) with unit cell parameters a = 7.4108 Å, b = 9.7459 Å, and c = 12.3359 Å confirms stereochemistry .
- NMR spectroscopy : H NMR peaks at δ 1.35–1.40 ppm (ethoxy methyl) and δ 4.05–4.15 ppm (ethoxy methylene) validate substituent incorporation .
- Mass spectrometry : High-resolution ESI-MS provides accurate mass confirmation (e.g., m/z 345.38 for the molecular ion) .
Q. How should this compound be stored to ensure stability?
Store at +4°C in airtight, amber vials under inert gas (argon or nitrogen) to prevent hydrolysis of ester groups or oxidation of the dihydropyridine ring. Avoid prolonged exposure to light or humidity, as these can degrade the compound into pyridine derivatives .
Q. What is the role of the 4-ethoxyphenyl substituent in modulating reactivity?
The electron-donating ethoxy group enhances the electron density of the dihydropyridine ring, increasing nucleophilicity at the 4-position. This stabilizes intermediates during cyclization and influences regioselectivity in subsequent reactions (e.g., alkylation or coordination chemistry) .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). For example, NMR may indicate rotational freedom of the ethoxy group, while X-ray data show a fixed conformation. Use variable-temperature NMR to study dynamic processes and DFT calculations (e.g., B3LYP/6-31G*) to model energy barriers .
Q. What solvent systems and catalysts optimize yield in large-scale synthesis?
- Solvents : Ethanol or acetonitrile (polar aprotic) improve solubility of intermediates.
- Catalysts : Ceric ammonium nitrate (CAN) or iodine accelerates cyclization by stabilizing enolic intermediates.
- Reaction monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) or in-situ IR to track diketone intermediate formation .
Q. What computational approaches predict its coordination chemistry or supramolecular assembly?
Q. How can cyclization byproducts be minimized during synthesis?
Byproducts like open-chain enaminones form under acidic or high-temperature conditions. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
